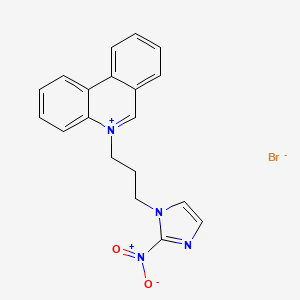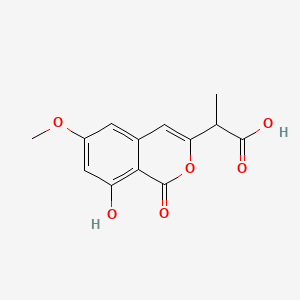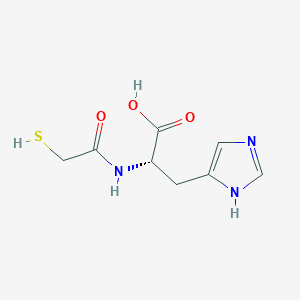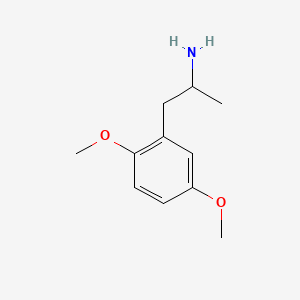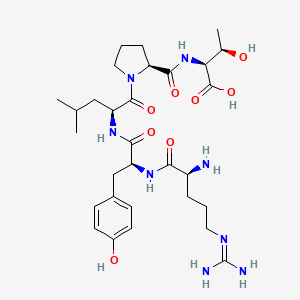
Proctoline
Vue d'ensemble
Description
Proctolin is a neuropeptide present in insects and crustaceans. It was first found in Periplaneta americana, a species of cockroach in 1975 . The amino acid sequence of Proctolin is Arg-Tyr-Leu-Pro-Thr . It is a potent stimulator in the contraction of a number of visceral and skeletal muscles in insects .
Synthesis Analysis
The gene that codes for the proctolin precursor has been identified as CG7105 in the Drosophila melanogaster genome . The pre-proprotein is 140 amino acids long and has cleavage sites either side of the RYLPT proctolin sequence .Molecular Structure Analysis
The proctolin structure is highly conserved between species . Each amino acid in the proctolin molecule is needed for full activity . The preferred conformation of proctolin is a quasi-cyclic structure with the tyrosyl side chain pointing outwards .Physical And Chemical Properties Analysis
Proctolin has a molecular formula of C30H48N8O8 and a molar mass of 648.762 g·mol−1 . The IUPAC name for Proctolin is (2S,3R)-2-[[[(2S)-1-[(2S)-2-[[[(2S)-2-[[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid .Applications De Recherche Scientifique
Neuromodulation et activités neurohormonales
La proctoline agit comme un neuromodulateur et une neurohormone chez les invertébrés . La compréhension des bases moléculaires de l'action des neuropeptides chez les invertébrés a été avancée par l'analyse des données générées à partir du séquençage des génomes de plusieurs espèces d'insectes .
Biosynthèse et interaction avec les récepteurs
Les gènes codant pour la this compound, son récepteur et une peptidase dégradant la this compound ont été identifiés . Cette découverte permet l'application de puissants outils de génétique moléculaire disponibles chez D. melanogaster pour étudier la fonction des gènes .
Inactivation métabolique
Le métabolisme et l'inactivation de la this compound chez les insectes et les crustacés ont été étudiés dans plusieurs laboratoires, identifiant plusieurs peptidases dégradant la this compound .
Substance myotropique
La this compound a été initialement identifiée comme une substance myotropique extraite des viscères du cafard, Periplaneta americana . Elle provoquait des contractions graduelles de type lent des muscles longitudinaux de l'intestin postérieur (proctodeum) similaires à celles induites par une stimulation nerveuse répétitive .
Activités neurotransmettrices
Pharmacologiquement, la this compound différait de tous les neurotransmetteurs connus ou suspectés testés, notamment la 5-hydroxytryptamine, l'acétylcholine, l'adrénaline, la noradrénaline, l'acide γ-aminobutyrique et l'acide glutamique .
Distribution dans le système nerveux central (SNC)
Le prépropeptide de la this compound code pour une seule copie de la this compound ainsi qu'un peptide possiblement associé au précurseur de la this compound . La this compound a été identifiée biochimiquement dans des extraits du SNC et sa distribution a été démontrée en utilisant une immunoréactivité de type this compound .
Mécanisme D'action
Target of Action
Proctolin, a pentapeptide with the sequence Arg-Tyr-Leu-Pro-Thr, is a bioactive peptide that was first isolated from insect tissues . It primarily targets the neuromuscular systems in arthropods, acting as both a neurohormone and a cotransmitter . It interacts with specific proctolin receptors, which are G protein-coupled receptors (GPCRs) identified in Drosophila .
Mode of Action
Proctolin acts by binding to its specific receptors, leading to a series of intracellular events. It has been suggested that the second messengers cAMP, phosphatidyl inositol, and calcium may be involved in various systems . In the case of Drosophila larvae, proctolin was found to induce sustained muscle contractions in preparations where the CNS had been removed and no stimuli were applied to the remaining nerves .
Biochemical Pathways
The biosynthesis, receptor interaction, and metabolic inactivation of proctolin have been studied extensively . The processing of proctolin occurs in the trans-Golgi network (TGN) and the dense core secretory vesicles, which provide an optimum environment for efficient, but limited, proteolysis and other post-translational modifications .
Pharmacokinetics
It is known that proctolin can be metabolically inactivated, which suggests that it is metabolized and excreted in some way .
Result of Action
Proctolin’s action results in a variety of physiological effects. For instance, it has been shown to cause slow-type graded contractions of the longitudinal muscles of the hindgut in insects, similar to those evoked by repetitive nerve stimulation . In Drosophila larvae, proctolin was found to induce sustained muscle contractions and to enhance nerve-evoked contractions .
Action Environment
The action of proctolin can be influenced by various environmental factors. For example, in Drosophila larvae, reducing proctolin receptor expression was found to decrease the velocity of larval crawling at higher temperatures . This suggests that the action, efficacy, and stability of proctolin can be affected by changes in the external environment, such as temperature.
Orientations Futures
Research into the use of insect hormones like Proctolin could advance our knowledge and potentially lead to the development of safer and species-specific molecules for insect pest management . Further studies are needed to clarify the hormonal status of certain sequenced peptides and to investigate the functional roles of established hormones .
Analyse Biochimique
Biochemical Properties
Proctolin plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It binds to proctolin receptors on the surface of target cells, initiating a cascade of intracellular events . The interaction between proctolin and its receptors activates G-proteins, which in turn stimulate the production of second messengers such as cyclic AMP (cAMP) and inositol triphosphate (IP3) . These second messengers modulate the activity of various enzymes and ion channels, leading to physiological responses such as muscle contraction and neurotransmitter release .
Cellular Effects
Proctolin exerts significant effects on various types of cells and cellular processes. In insect visceral muscles, proctolin induces slow-type graded contractions by activating proctolin receptors . This peptide also influences cell signaling pathways, gene expression, and cellular metabolism. For example, proctolin has been shown to enhance the release of neurotransmitters in the central nervous system of insects, thereby modulating neuronal activity and behavior . Additionally, proctolin affects the expression of genes involved in muscle contraction and energy metabolism .
Molecular Mechanism
The molecular mechanism of proctolin involves its binding to specific receptors on the cell surface. Upon binding, proctolin activates G-protein-coupled receptors, leading to the activation of downstream signaling pathways . This activation results in the production of second messengers such as cAMP and IP3, which regulate various cellular processes . Proctolin also modulates the activity of ion channels, leading to changes in membrane potential and cellular excitability . Furthermore, proctolin influences gene expression by activating transcription factors that regulate the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of proctolin can change over time due to its stability and degradation. Proctolin is relatively stable under physiological conditions, but it can be degraded by specific peptidases . The degradation of proctolin results in the loss of its biological activity, which can affect long-term cellular function . In in vitro studies, proctolin has been shown to maintain its activity for several hours, while in in vivo studies, its effects can last for several days . Long-term exposure to proctolin can lead to desensitization of its receptors, reducing its efficacy over time .
Dosage Effects in Animal Models
The effects of proctolin vary with different dosages in animal models. At low doses, proctolin induces mild physiological responses such as muscle contraction and neurotransmitter release . At high doses, proctolin can cause toxic or adverse effects, including excessive muscle contraction and neuronal hyperactivity . Threshold effects have been observed in studies, where a minimum concentration of proctolin is required to elicit a physiological response . The dosage-dependent effects of proctolin highlight the importance of precise dosing in experimental and therapeutic applications .
Metabolic Pathways
Proctolin is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The primary metabolic pathway of proctolin involves its degradation by specific peptidases . These peptidases cleave proctolin into smaller fragments, which are then further metabolized by other enzymes . Proctolin also affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in energy metabolism . For example, proctolin has been shown to enhance the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Transport and Distribution
Proctolin is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the uptake of proctolin into target cells, where it can exert its biological effects . Proctolin is also distributed to various tissues, including the central nervous system, muscles, and glands . The localization and accumulation of proctolin in specific tissues are regulated by its binding to specific receptors and transporters .
Subcellular Localization
The subcellular localization of proctolin is critical for its activity and function. Proctolin is primarily localized in the cytoplasm and on the cell membrane, where it interacts with its receptors . The targeting of proctolin to specific compartments or organelles is regulated by post-translational modifications and targeting signals . For example, proctolin can be phosphorylated or glycosylated, which affects its localization and activity . The subcellular localization of proctolin is essential for its role in modulating cellular processes and physiological responses .
Propriétés
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N8O8/c1-16(2)14-22(28(44)38-13-5-7-23(38)27(43)37-24(17(3)39)29(45)46)36-26(42)21(15-18-8-10-19(40)11-9-18)35-25(41)20(31)6-4-12-34-30(32)33/h8-11,16-17,20-24,39-40H,4-7,12-15,31H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H,45,46)(H4,32,33,34)/t17-,20+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUPPLMEDQDAJX-UEHMALFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956793 | |
| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57966-42-4, 35373-63-8 | |
| Record name | Proctolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057966424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




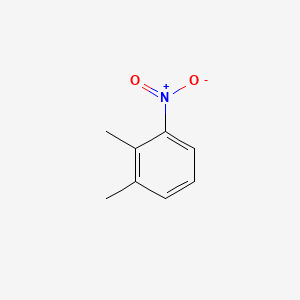
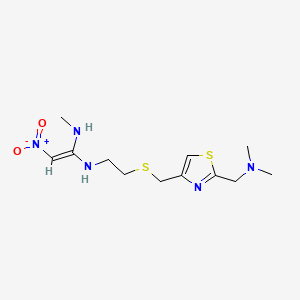
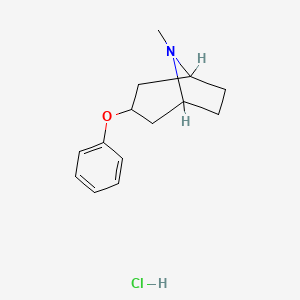
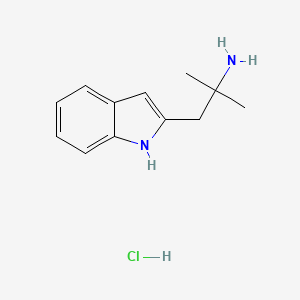

![5-[[7-(Dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B1679020.png)

